molecular formula C19H16BrF3N2O4 B4979708 5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B4979708
M. Wt: 473.2 g/mol
InChI Key: MEYUZTHDFLEREK-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidinone (THPM) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a central tetrahydropyrimidinone core substituted with:

  • A 4-bromobenzoyl group at position 5, introducing a heavy halogen (Br) that may enhance lipophilicity and influence reactivity.
  • A hydroxy group at position 4, enabling hydrogen bonding.
  • A trifluoromethyl (-CF₃) group at position 4, known to improve metabolic stability and bioavailability .

Properties

IUPAC Name

5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N2O4/c1-29-13-8-4-10(5-9-13)15-14(16(26)11-2-6-12(20)7-3-11)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUZTHDFLEREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include differences in aryl substituents and functional groups, which significantly impact physical, chemical, and biological properties.

Table 1: Substituent Comparison
Compound Name R5 (Position 5) R6 (Position 6) Key Features
Target Compound 4-bromobenzoyl 4-methoxyphenyl Bromine enhances lipophilicity; methoxy improves solubility
4b () 4-methoxybenzoyl 4-methoxyphenyl Dual methoxy groups increase electron density and hydrogen-bonding capacity
4h () 4-methoxybenzoyl 4-chlorophenyl Chlorine introduces electronegativity; lower solubility vs. methoxy
5-Benzoyl-4-hydroxy-6-(4-nitrophenyl)-... () Benzoyl 4-nitrophenyl Nitro group (electron-withdrawing) may reduce stability
5-benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)... () Benzoyl 4-fluorophenyl Fluorine enhances metabolic stability and electronegativity

Physical and Spectroscopic Properties

  • 4h (4-chlorophenyl analog): Higher melting point (221–223°C) due to chlorine’s polarizability .
  • Spectroscopic Data :

    • IR Spectroscopy : Hydroxy (-OH) and carbonyl (C=O) stretches appear near 3200–3450 cm⁻¹ and 1668–1691 cm⁻¹, respectively, consistent across analogs .
    • NMR : Methoxy protons in 4b resonate at δ 3.67–3.82 ppm, while bromine’s deshielding effect in the target compound may shift aromatic protons downfield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Reactant of Route 2
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

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